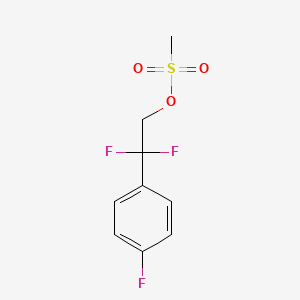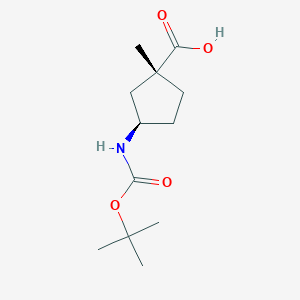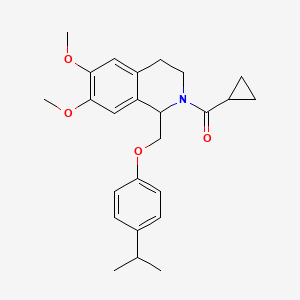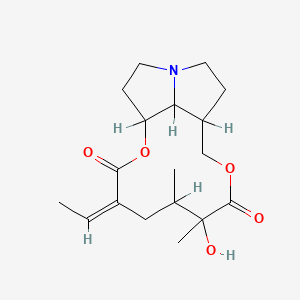![molecular formula C14H10FN5O2 B2965158 6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide CAS No. 1465311-88-9](/img/structure/B2965158.png)
6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, and an amide group . These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyridine and oxadiazole rings. The electron-withdrawing fluorine atom and the electron-donating nitrogen atoms could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The fluorine atom could also influence the compound’s lipophilicity, which could affect its absorption and distribution in biological systems .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of similar compounds involve complex organic synthesis routes and crystallography. For instance, the compound 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was synthesized via reactions including ring closure, Suzuki reaction, hydrolysis, and amidation. Its structure was confirmed through FT-IR, NMR spectroscopy, MS, and single-crystal X-ray diffraction, offering insights into crystallographic and conformational analyses via density functional theory (DFT) studies. These approaches reveal the physicochemical properties of the compound, indicating potential research applications in materials science and drug design (Qin et al., 2019).
Pharmacological Properties
Research into similar compounds has identified potential pharmacological properties, such as the case with potassium-competitive acid blockers (P-CABs). The synthesis and evaluation of such compounds show promise in the development of new treatments for conditions like acid reflux. This involves studying the influence of substituents on biological activity and physicochemical properties, leading to insights into enzyme inhibition and in vivo activity (Palmer et al., 2007).
Molecular Docking and Computational Studies
Computational studies and molecular docking offer a glimpse into the interaction of similar compounds with biological targets. For example, water-mediated synthesis of compounds involving reactions between specific amides and nitriles in the presence of triethylamine was studied for their non-linear optical (NLO) properties and molecular docking analyses. Such studies provide valuable information on the binding modes and potential inhibition mechanisms of compounds, useful in drug discovery and development (Jayarajan et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c15-11-5-4-9(7-17-11)14(21)18-8-12-19-13(20-22-12)10-3-1-2-6-16-10/h1-7H,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFKUJSQOLJANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)


![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)





![N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2965093.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)
